molecular formula C22H25FN2O B12782901 Ortho-fluoro acrylfentanyl CAS No. 2309383-09-1

Ortho-fluoro acrylfentanyl

Cat. No.: B12782901
CAS No.: 2309383-09-1
M. Wt: 352.4 g/mol
InChI Key: ROBNYLIAYXEIFM-UHFFFAOYSA-N
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Description

Ortho-fluoro acrylfentanyl: is a synthetic opioid and a derivative of fentanyl. . This compound is part of the fentanyl analogs, which are known for their potent analgesic properties. This compound is typically found in the form of a white powder and is used primarily in research and forensic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ortho-fluoro acrylfentanyl involves several steps. One common method includes the reaction of 4-anilino-N-phenethylpiperidine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride .

Industrial Production Methods: the synthesis typically involves standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions: Ortho-fluoro acrylfentanyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted phenyl derivatives .

Mechanism of Action

Ortho-fluoro acrylfentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the inhibition of adenylate cyclase, resulting in decreased cAMP levels and reduced neuronal excitability. The compound mimics the effects of endogenous opioids, leading to analgesia, euphoria, and respiratory depression .

Comparison with Similar Compounds

    Fentanyl: The parent compound, known for its high potency and use in pain management.

    Para-fluorofentanyl: Another fluorinated analog with similar properties but different pharmacokinetics.

    Carfentanil: A highly potent analog used in veterinary medicine.

Uniqueness: Ortho-fluoro acrylfentanyl is unique due to the presence of the acrylamide group, which influences its binding affinity and metabolic stability. The fluorine atom on the phenyl ring also contributes to its distinct pharmacological profile .

Properties

CAS No.

2309383-09-1

Molecular Formula

C22H25FN2O

Molecular Weight

352.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide

InChI

InChI=1S/C22H25FN2O/c1-2-22(26)25(21-11-7-6-10-20(21)23)19-13-16-24(17-14-19)15-12-18-8-4-3-5-9-18/h2-11,19H,1,12-17H2

InChI Key

ROBNYLIAYXEIFM-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3F

Origin of Product

United States

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